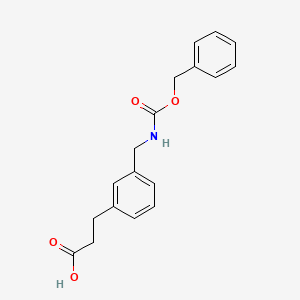

3-(3-((((Benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-((((Benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid is an organic compound with the molecular formula C18H19NO4. It is a derivative of propanoic acid, featuring a benzyloxycarbonyl group and an aminomethylphenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((((Benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like palladium on charcoal for hydrogenation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-((((Benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a free amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on charcoal (Pd/C) is a typical method for reducing the benzyloxycarbonyl group.

Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly used.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Free amines.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Design and Development

- The compound's structure allows it to serve as a scaffold for the development of novel pharmaceuticals. Its ability to interact with biological targets makes it a candidate for designing inhibitors or modulators in drug discovery efforts.

- Research has indicated that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, making them potential candidates for pain management therapies .

2. Targeted Delivery Systems

- The incorporation of this compound into drug delivery systems can enhance the bioavailability of therapeutic agents. Its ability to form conjugates with drugs can facilitate targeted delivery, especially in cancer therapy where localized treatment is crucial .

Cosmetic Formulation Applications

1. Skin Care Products

- Due to its chemical stability and compatibility with skin, this compound is utilized in cosmetic formulations aimed at improving skin hydration and elasticity. Its moisturizing properties make it an effective ingredient in creams and lotions .

- The compound's ability to enhance the permeation of other active ingredients through the skin barrier is particularly valuable in topical formulations .

2. Anti-Aging Formulations

- The compound is explored for its potential role in anti-aging products due to its antioxidant properties. It may help in reducing oxidative stress on the skin, thereby contributing to a more youthful appearance .

Research Findings and Case Studies

Mechanism of Action

The mechanism of action of 3-(3-((((Benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved to release the active amine, which can then interact with biological targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

3-(3-Methoxyphenyl)propanoic acid: Similar structure but with a methoxy group instead of the benzyloxycarbonyl group.

3-(3-Aminomethylphenyl)propanoic acid: Lacks the benzyloxycarbonyl protection group.

Uniqueness

3-(3-((((Benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid is unique due to the presence of the benzyloxycarbonyl group, which provides protection to the amino group and allows for selective reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Biological Activity

3-(3-((((Benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid, also referred to as compound 1, is a synthetic organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₉NO₄

- CAS Number : 1131595-05-5

- Melting Point : 163–165 °C .

The biological activity of compound 1 is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in metabolic pathways. The benzyloxycarbonyl group enhances its lipophilicity, facilitating membrane permeability and potentially increasing bioavailability.

Enzyme Inhibition

Research indicates that compounds with similar structural motifs exhibit inhibitory activity against various enzymes. For instance, derivatives of phenylpropanoic acids have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative disease contexts .

Antidiabetic Activity

A notable study investigated the hypoglycemic effects of structurally related compounds. It was found that certain derivatives significantly increased glucose uptake in HepG2 cells without inducing cytotoxicity. Specifically, compounds similar to compound 1 demonstrated efficacy in oral glucose tolerance tests in CD-1 mice, indicating potential for diabetes management .

Cytotoxicity Assessment

In vitro studies assessing the cytotoxicity of compound 1 revealed minimal effects on SH-SY5Y neuroblastoma cell lines, suggesting a favorable safety profile for further therapeutic exploration. The LD50 values were reported within a micromolar range, indicating low toxicity .

Case Studies and Research Findings

Properties

CAS No. |

1131595-05-5 |

|---|---|

Molecular Formula |

C18H19NO4 |

Molecular Weight |

313.3 g/mol |

IUPAC Name |

3-[3-(phenylmethoxycarbonylaminomethyl)phenyl]propanoic acid |

InChI |

InChI=1S/C18H19NO4/c20-17(21)10-9-14-7-4-8-16(11-14)12-19-18(22)23-13-15-5-2-1-3-6-15/h1-8,11H,9-10,12-13H2,(H,19,22)(H,20,21) |

InChI Key |

BSBCLJIXIYMPBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC2=CC=CC(=C2)CCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.